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Compound of Interest

Compound Name:
2-Docosahexaenoyl-sn-glycero-3-

phosphocholine

CAS No.: 159407-32-6

Cat. No.: B1147161

Get Quote

Executive Summary: The 2-DHA-PC Advantage
2-DHA-PC (1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine) represents a

high-performance class of functional phospholipids. Unlike standard saturated lipids (e.g.,

DPPC, DSPC) used solely for structural rigidity, 2-DHA-PC is a bioactive lipid. Its incorporation

into Drug Delivery Systems (DDS) introduces extreme membrane fluidity, specific receptor

recognition (Mfsd2a), and intrinsic therapeutic synergy (anti-inflammatory/cytotoxic

modulation).

Key Application Areas:

Blood-Brain Barrier (BBB) Crossing: Leveraging the Mfsd2a transporter pathway for

neurodegenerative therapeutics.

mRNA/LNP Formulation: Enhancing endosomal escape via high fusogenicity.[1]

Tumor Targeting: Increasing membrane permeability and inducing ferroptosis-like sensitivity

in cancer cells.
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Material Science & Mechanistic Insight
The Molecule[2]

Common Name: 16:0-22:6 PC

Structure: A glycerol backbone with Palmitic acid (saturated, C16:0) at sn-1 and

Docosahexaenoic acid (polyunsaturated, C22:6) at sn-2.

Critical Feature: The cis-double bonds in the DHA tail create a "kinked" geometry. This

prevents tight packing (low packing parameter), resulting in a highly fluid membrane (

) that promotes fusion with cellular membranes.

Mechanism of Action: The Mfsd2a Gateway
The primary barrier to brain drug delivery is the BBB. 2-DHA-PC exploits a specific

endogenous transport mechanism.

The Pathway: The transporter Mfsd2a (Major Facilitator Superfamily Domain-containing

protein 2A) is exclusively expressed in BBB endothelium. It specifically transports DHA-

containing lipids (primarily LysoPC-DHA) into the brain.

The Strategy: 2-DHA-PC liposomes can be processed by endothelial lipases into LysoPC-

DHA locally, or structurally mimic the transport substrate (e.g., AceDoPC derivatives),

"tricking" the BBB into actively transcytosing the drug payload.
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Figure 1:Mechanism of Mfsd2a-mediated transport of DHA-lipids across the Blood-Brain

Barrier.
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Experimental Protocol: "Anaerobic" Liposome
Fabrication
WARNING: DHA is extremely prone to oxidative degradation (peroxidation). Standard liposome

protocols will fail. You must use an Oxygen-Free Workflow.

Materials
Lipid: 1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (2-DHA-PC).

Stabilizer: Cholesterol (30-40 mol% for structural integrity).

Antioxidant (Mandatory):

-Tocopherol (Vitamin E) or BHT.

Solvents: Chloroform (HPLC grade, stabilized with ethanol).

Buffers: PBS or HEPES, degassed and purged with Argon.

Step-by-Step Methodology
Phase A: Preparation of Antioxidant-Protected Lipid Film

Argon Purge: Before opening any lipid vials, flush the headspace of all solvent bottles and

reaction vials with a gentle stream of Argon or Nitrogen gas.

Dissolution: Dissolve 2-DHA-PC, Cholesterol, and PEG-Lipid (if using) in Chloroform.

Molar Ratio: 55:40:5 (DHA-PC : Cholesterol : PEG2000-DSPE).

Antioxidant Addition: Add

-Tocopherol at 0.5 mol% relative to total lipid.

Why? This terminates peroxyl radical chains that form on the DHA tail.

Rotary Evaporation: Evaporate solvent at 30°C under reduced pressure.

Critical: Break the vacuum using Argon gas, not ambient air.
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Desiccation: Place the flask in a vacuum desiccator for 4-12 hours to remove trace

chloroform. Keep the desiccator in the dark.

Phase B: Hydration & Extrusion
Buffer Degassing: Boil the hydration buffer (e.g., PBS pH 7.4) for 5 minutes or sonicate

under vacuum to remove dissolved oxygen. Cool to room temperature under Argon flow.

Hydration: Add buffer to the dried lipid film.[2] Agitate vigorously (vortex) for 30 minutes at

room temperature (DHA-PC

is very low, so heat is unnecessary and damaging).

Freeze-Thaw (Optional): Perform 5 cycles of freeze (liquid

) and thaw (37°C water bath) to homogenize multilamellar vesicles (MLVs).

Extrusion: Pass the suspension 11 times through 100 nm Polycarbonate membranes using a

mini-extruder.

Pressure:[3] Moderate (200-400 psi).

Result: Large Unilamellar Vesicles (LUVs) ~120 nm.

Phase C: Quality Control (Self-Validating Steps)
Every batch must be validated for oxidation before use.
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Assay Method Acceptance Criteria

Size / PDI
Dynamic Light Scattering

(DLS)
Size: 100-140 nm; PDI < 0.2

Oxidation (Primary) UV Absorbance

Absorbance at 234 nm

(Conjugated Dienes) should be

near baseline. High peak =

Oxidation.

Oxidation (Secondary) TBARS Assay

Malondialdehyde (MDA) levels

< 1.0

M.

Zeta Potential ELS
-5 to -20 mV (depending on

PEGylation).

Advanced Application: mRNA-LNP Formulation
In Lipid Nanoparticles (LNPs) for mRNA delivery, 2-DHA-PC is used as a "Helper Lipid" to

replace standard DSPC.

Rationale:

Endosomal Escape: The high unsaturation of DHA promotes the transition from lamellar (

) to inverted hexagonal (

) phase at acidic pH (endosome). This destabilizes the endosomal membrane, releasing
mRNA into the cytosol.

Liver Clearance: DHA-lipids are metabolized faster than saturated lipids, potentially reducing

the hepatotoxicity associated with chronic LNP dosing.

Modification to Protocol:

Replace the "Hydration" step with Microfluidic Mixing.

Flow Ratio: 3:1 (Aqueous mRNA : Ethanol Lipids).
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Lipid Mix: Ionizable Lipid (50%), 2-DHA-PC (10%), Cholesterol (38.5%), PEG-Lipid (1.5%).
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Figure 2:Critical path for synthesizing oxidation-sensitive DHA liposomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dha-pc-liposomes-for-targeted-drug-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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